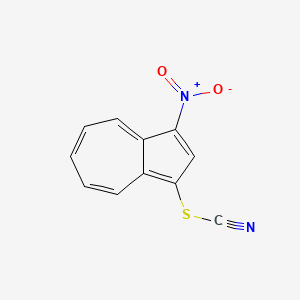
3-Nitro-1-azulenyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-1-azulenyl thiocyanate is a unique organic compound with the molecular formula C11H6N2O2S and a molecular weight of 230.247 g/mol . This compound is part of the azulene family, known for their distinctive blue color and non-benzenoid aromatic properties. Azulenes have fascinated chemists due to their unusual electronic properties and vibrant colors .
Preparation Methods
The synthesis of 3-nitro-1-azulenyl thiocyanate typically involves the nitration of azulene followed by thiocyanation. One common method includes the reaction of azulene with nitric acid to introduce the nitro group at the 3-position.
Chemical Reactions Analysis
3-Nitro-1-azulenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiocyanate group can be substituted by nucleophiles under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, thiocyanogen for thiocyanation, and hydrogen gas for reduction. Major products formed from these reactions include amino derivatives and other substituted azulenes .
Scientific Research Applications
3-Nitro-1-azulenyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex azulene derivatives.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 3-nitro-1-azulenyl thiocyanate involves its interaction with molecular targets through its nitro and thiocyanate groups. The nitro group can participate in redox reactions, while the thiocyanate group can act as a nucleophile or electrophile depending on the reaction conditions. These interactions can modulate various biochemical pathways, making it a versatile compound in research .
Comparison with Similar Compounds
3-Nitro-1-azulenyl thiocyanate can be compared with other azulene derivatives such as 1-azulenyl triflates and 1-azulenyl halides. These compounds share the azulene core but differ in their substituents, which impart unique chemical and physical properties. For example, 1-azulenyl triflates are used in Suzuki coupling reactions, while 1-azulenyl halides are used in various halogenation reactions .
Similar compounds include:
- 1-Azulenyl triflates
- 1-Azulenyl halides
- 3-Nitro-1,2,4-triazol-5-one
These comparisons highlight the versatility and unique properties of this compound in various chemical contexts.
Properties
CAS No. |
103566-11-6 |
|---|---|
Molecular Formula |
C11H6N2O2S |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
(3-nitroazulen-1-yl) thiocyanate |
InChI |
InChI=1S/C11H6N2O2S/c12-7-16-11-6-10(13(14)15)8-4-2-1-3-5-9(8)11/h1-6H |
InChI Key |
YPYXEKNGAIHKJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C(C=C2[N+](=O)[O-])SC#N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene](/img/structure/B11952775.png)

![methyl N-[(benzyloxy)carbonyl]glycylglycylleucinate](/img/structure/B11952795.png)
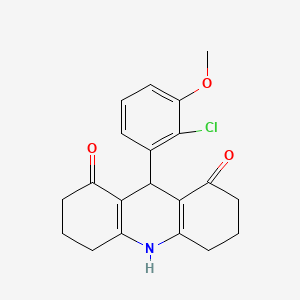


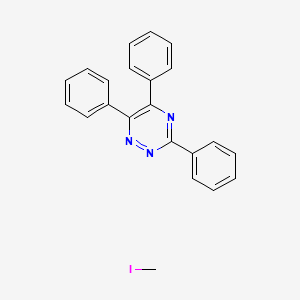


stannane](/img/structure/B11952834.png)
![Ethyl 2-amino-6-[2-(2-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952843.png)
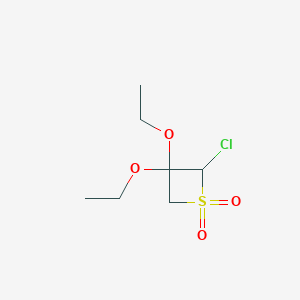
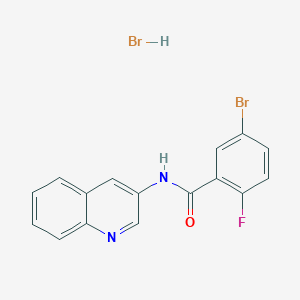
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-ylurea](/img/structure/B11952859.png)
